molecular formula C22H25N3O2S2 B11531304 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide

2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide

Cat. No.: B11531304
M. Wt: 427.6 g/mol
InChI Key: QCFITLZXLUXHAN-HZHRSRAPSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a sulfanyl group, and a hydrazide moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate base.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole derivative with a suitable thiol reagent.

    Hydrazide Formation: The hydrazide moiety is formed by reacting the intermediate compound with hydrazine hydrate.

    Condensation Reaction: Finally, the condensation of the hydrazide with 2-(hexyloxy)benzaldehyde under acidic or basic conditions yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: The compound may inhibit enzyme activity, modulate receptor functions, or intercalate with DNA, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide
  • 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide

Properties

Molecular Formula

C22H25N3O2S2

Molecular Weight

427.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-hexoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H25N3O2S2/c1-2-3-4-9-14-27-19-12-7-5-10-17(19)15-23-25-21(26)16-28-22-24-18-11-6-8-13-20(18)29-22/h5-8,10-13,15H,2-4,9,14,16H2,1H3,(H,25,26)/b23-15+

InChI Key

QCFITLZXLUXHAN-HZHRSRAPSA-N

Isomeric SMILES

CCCCCCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2

Canonical SMILES

CCCCCCOC1=CC=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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